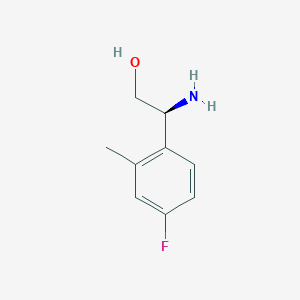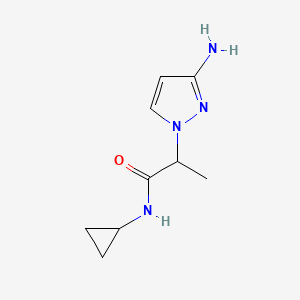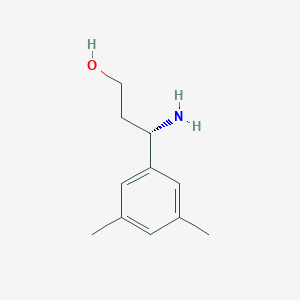![molecular formula C7H13NS B13066016 2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13066016.png)
2-[(1R)-1-methylpropyl]-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(sec-butyl)-4,5-dihydrothiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The (S)-2-(sec-butyl)-4,5-dihydrothiazole compound is characterized by the presence of a sec-butyl group attached to the second carbon of the thiazole ring, and it exists in the (S)-enantiomeric form, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(sec-butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a thioamide precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (S)-2-(sec-butyl)-4,5-dihydrothiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(sec-butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the thiazole ring.
Applications De Recherche Scientifique
(S)-2-(sec-butyl)-4,5-dihydrothiazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.
Industry: It finds use in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-(sec-butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(sec-butyl)-4,5-dihydrothiazole: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
2-(tert-butyl)-4,5-dihydrothiazole: A similar compound with a tert-butyl group instead of a sec-butyl group, affecting its chemical and physical properties.
2-(sec-butyl)thiazole: Lacks the dihydro component, resulting in different reactivity and applications.
Uniqueness
(S)-2-(sec-butyl)-4,5-dihydrothiazole is unique due to its specific stereochemistry and the presence of the sec-butyl group, which influences its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C7H13NS |
|---|---|
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
2-[(2R)-butan-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
SAWWKXMIPYUIBW-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@@H](C)C1=NCCS1 |
SMILES canonique |
CCC(C)C1=NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13065933.png)

![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)


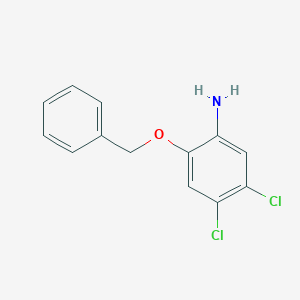
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
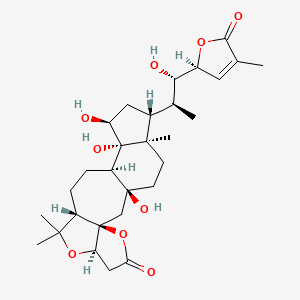
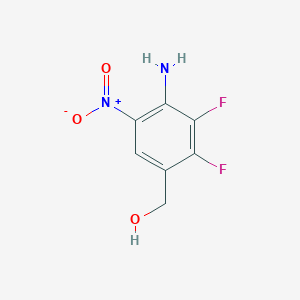
![1-[(5-Methylthiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065983.png)
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)AceticAcid](/img/structure/B13065984.png)
